
N-Methyl-N'-(1-phenylpropan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-(1-phenylpropan-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N’-(1-phenylpropan-2-yl)thiourea typically involves the reaction of N-methyl-N’-(1-phenylpropan-2-yl)amine with thiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of N-Methyl-N’-(1-phenylpropan-2-yl)thiourea may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N’-(1-phenylpropan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-Methyl-N’-(1-phenylpropan-2-yl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-Methyl-N’-(1-phenylpropan-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
N-Methyl-N’-(1-phenylpropan-2-yl)amine: This compound is structurally similar but lacks the thiourea group.
N-Methyl-N’-(1-phenylpropan-2-yl)urea: This compound has a urea group instead of a thiourea group.
Uniqueness: N-Methyl-N’-(1-phenylpropan-2-yl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group can participate in various chemical reactions, making the compound versatile in synthetic applications. Additionally, the thiourea group can interact with biological targets in ways that urea or amine groups cannot, leading to unique biological activities.
Properties
CAS No. |
63898-03-3 |
|---|---|
Molecular Formula |
C11H16N2S |
Molecular Weight |
208.33 g/mol |
IUPAC Name |
1-methyl-3-(1-phenylpropan-2-yl)thiourea |
InChI |
InChI=1S/C11H16N2S/c1-9(13-11(14)12-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14) |
InChI Key |
QSIXPCRRFHQRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


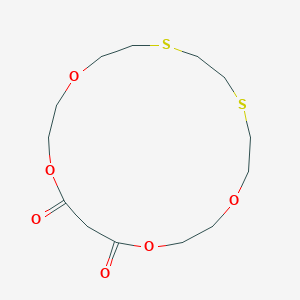
![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)

![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
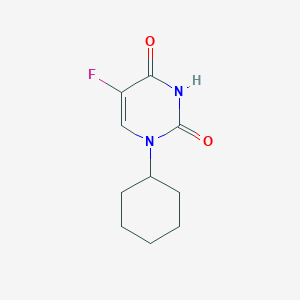
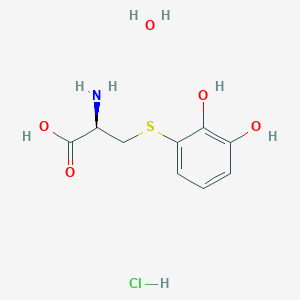



![1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol](/img/structure/B14510148.png)
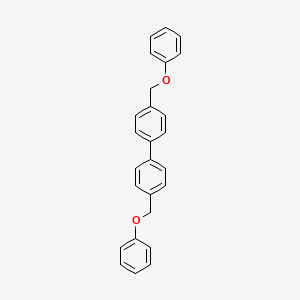

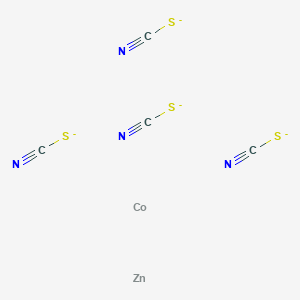
germane](/img/structure/B14510161.png)
